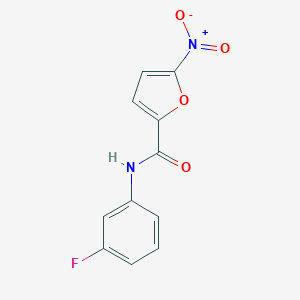
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide, also known as FNC, is a chemical compound that has been studied for its potential use in scientific research. FNC belongs to the class of nitrofuran derivatives, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the development of new antibacterial agents. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit antibacterial activity against a wide range of gram-positive and gram-negative bacteria. Additionally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in the treatment of cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide is not yet fully understood. However, it is believed that N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide exerts its biological activity by inhibiting the growth of bacteria and cancer cells. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to inhibit the activity of certain enzymes that are essential for the growth and survival of these cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit a number of biochemical and physiological effects. In addition to its antibacterial and anticancer activity, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit anti-inflammatory activity. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has also been found to modulate the immune system, which may have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide for lab experiments is its high purity and stability. This makes it a reliable and consistent tool for scientific research. However, one limitation of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide. One area of research that shows promise is in the development of new antibacterial agents. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit potent antibacterial activity, and further research may lead to the development of new antibiotics. Additionally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in the treatment of cancer and inflammation, and further research may lead to the development of new therapies for these diseases. Finally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to modulate the immune system, which may have implications for the treatment of autoimmune diseases. Further research in this area may lead to the development of new immunomodulatory agents.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide involves the reaction of 3-fluoroaniline with 5-nitrofurfural in the presence of a catalyst. The resulting product is then treated with an acid to yield N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide. The synthesis of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been optimized to improve its yield and purity, making it a viable option for scientific research.
Propriétés
Formule moléculaire |
C11H7FN2O4 |
|---|---|
Poids moléculaire |
250.18 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H7FN2O4/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) |
Clé InChI |
OCCSBIIATSCWHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)
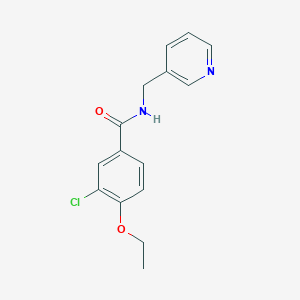
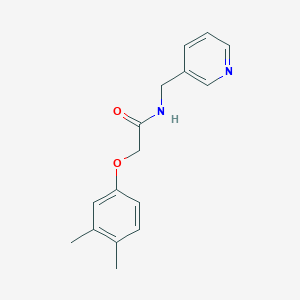
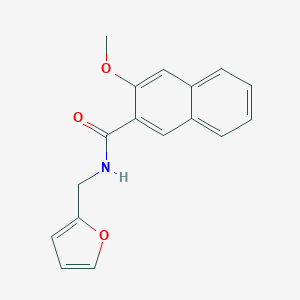
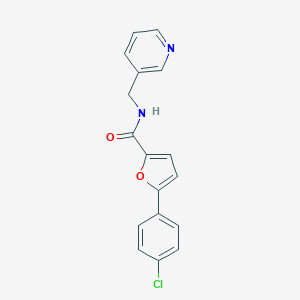
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)
